2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is an organic compound that features a bromine atom, a thiophene ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzenesulfonamide and 3-hydroxy-3-(thiophen-3-yl)propylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can be compared with other similar compounds:
Similar Compounds: Examples include other sulfonamide derivatives and thiophene-containing molecules.
Uniqueness: The presence of both a bromine atom and a thiophene ring in the same molecule makes it unique, as it combines the properties of both functional groups.
Comparison: Compared to other sulfonamides, this compound may exhibit different reactivity and biological activity due to the influence of the thiophene ring and bromine atom.
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXFVUTKQKCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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